3-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid typically involves multiple steps. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This intermediate is then reacted with 3-aminobenzoic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.
Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The benzylidene group may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 3-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoic acid
- 3-[(5E)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- 3-[(5Z)-5-[4-(1-azepanyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
What sets 3-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H20N2O6S2 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
3-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
InChI |
InChI=1S/C22H20N2O6S2/c1-29-16-7-6-13(10-17(16)30-2)11-18-20(26)24(22(31)32-18)9-8-19(25)23-15-5-3-4-14(12-15)21(27)28/h3-7,10-12H,8-9H2,1-2H3,(H,23,25)(H,27,28)/b18-11- |
InChI Key |
XWVJVIMJPDGWKC-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O)OC |
Origin of Product |
United States |
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